molecular formula C22H17FN4S B2854646 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 439111-09-8

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2854646
CAS No.: 439111-09-8
M. Wt: 388.46
InChI Key: XRSMBRPQRGCNJG-UHFFFAOYSA-N
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Description

This compound (CAS: 439111-09-8) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₂₂H₁₇FN₄S and a molecular weight of 388.46 g/mol . Its structure features a pyrazolo[1,5-a]pyrimidine core substituted at position 2 with a 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl group and at position 7 with a 4-fluorophenyl moiety. Predicted physicochemical properties include a density of 1.33 g/cm³ and a pKa of -0.80, suggesting moderate solubility in non-polar environments .

Properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4S/c1-14-3-4-15(2)26(14)20-10-12-28-22(20)18-13-21-24-11-9-19(27(21)25-18)16-5-7-17(23)8-6-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSMBRPQRGCNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C23H17F3N4S
  • Molecular Weight : 438.47 g/mol
  • CAS Number : 672949-47-2

Pyrazolo[1,5-a]pyrimidines have been associated with various biological activities due to their ability to interact with multiple biological targets. The specific compound has shown potential in:

  • Inhibiting Kinases : Similar compounds have demonstrated activity against aurora kinases, which are crucial for cell division and are often overexpressed in cancer cells .
  • Phosphodiesterase Inhibition : Some derivatives have been shown to selectively inhibit phosphodiesterase enzymes involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance:

  • Cell Line Studies : The compound exhibited cytotoxic effects against various cancer cell lines. For example, a related thieno[2,3-d]pyrimidine derivative showed an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating significant anticancer properties .

Antimicrobial and Antioxidant Properties

Research indicates that pyrazole derivatives possess antimicrobial and antioxidant activities:

  • Antimicrobial Assays : Compounds from the same family have been reported to exhibit broad-spectrum antimicrobial effects against bacteria and fungi .
  • Antioxidant Activity : These compounds have also shown promise in scavenging free radicals, contributing to their antioxidant properties.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Aurora Kinase Inhibition :
    • A study by Bindi et al. demonstrated that thienopyrazole derivatives could inhibit aurora kinase activity effectively, leading to reduced proliferation of cancer cells .
  • Cytotoxicity Against Cancer Cells :
    • In a comparative study on various synthesized compounds, those with electron-withdrawing groups exhibited higher cytotoxicity against MDA-MB-231 cells compared to others. The presence of such groups enhances the interaction with cellular targets involved in tumor growth .

Table 1: Biological Activities of Related Pyrazolo Compounds

Compound NameActivity TypeIC50 (μM)Reference
Thieno[2,3-d]pyrimidineAnticancer27.6
Pyrazole DerivativeAntimicrobialN/A
Pyrazolo CompoundAntioxidantN/A

Scientific Research Applications

Antitumor Activity

Recent studies highlight the potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound , as antitumor agents . These compounds exhibit selective inhibition against various cancer cell lines. The structural features of pyrazolo[1,5-a]pyrimidines allow for modifications that enhance their biological activity. For instance, derivatives have been shown to inhibit specific kinases involved in cancer proliferation and survival pathways .

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit certain enzymes that play critical roles in metabolic pathways. The unique structure facilitates binding to enzyme active sites, leading to effective inhibition. This property is particularly valuable in developing treatments for diseases where enzyme dysregulation is a factor .

Photophysical Properties

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its exceptional photophysical properties , making it suitable for applications in material science. Research indicates that these compounds can function as emergent fluorophores, which are essential in developing new materials for optoelectronic devices and sensors. Their ability to form crystals with notable conformational characteristics enhances their utility in solid-state applications .

Combinatorial Library Design

Due to their synthetic versatility, pyrazolo[1,5-a]pyrimidines are integral to combinatorial library design in drug discovery. The ability to modify the peripheral structures allows researchers to explore a vast chemical space quickly and efficiently, leading to the identification of novel bioactive compounds .

Case Studies

  • Anticancer Studies : A recent publication demonstrated that a series of pyrazolo[1,5-a]pyrimidine derivatives exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the role of specific substituents on the aromatic rings in enhancing activity against tumor cells .
  • Enzyme Inhibition : Another study focused on a derivative's ability to inhibit a key enzyme involved in metabolic syndrome. The results showed promising IC50 values, indicating potential therapeutic applications in managing metabolic disorders .
  • Fluorescent Materials : Research into the photophysical properties of these compounds revealed their potential as fluorescent probes in biological imaging applications. Their stability and strong emission characteristics make them suitable candidates for further development in this area .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrazolo[1,5-a]pyrimidine Class

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name / CAS Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound (439111-09-8) 2: 3-(2,5-dimethylpyrrolyl)-thienyl; 7: 4-fluorophenyl C₂₂H₁₇FN₄S 388.46 Unique thienyl-pyrrole substitution; fluorophenyl enhances metabolic stability
MK8 (47) 2: 4-fluorophenyl; 5: phenyl Not specified Not reported Fluorophenyl at position 2; phenyl at position 5 (simpler substitution)
MK72 (68) 5: bis(trifluoromethyl)phenyl; 7: 4-fluorophenyl Not specified Not reported Dual electron-withdrawing groups (CF₃, F); low synthetic yield (6%)
4i 2: amino; 3: diazenyl-hydroxyphenyl; 5: 3-fluorophenyl C₁₈H₁₅FN₆O₂ 366.35 Dihydro structure; hydroxyl and diazenyl groups increase polarity
4n 2: amino; 3: diazenyl-hydroxyphenyl; 5: trifluoromethylphenyl C₁₉H₁₅F₃N₆O₂ 416.36 Trifluoromethyl enhances lipophilicity; dihydro core reduces aromaticity
861209-61-2 5: 4-methoxyphenyl; 7: trifluoromethyl C₂₄H₁₉F₃N₄OS 476.50 Methoxy and trifluoromethyl groups alter electronic and steric profiles

Key Differences and Implications

Substitution Patterns: The target compound’s thienyl-pyrrole group at position 2 distinguishes it from simpler phenyl or heteroaryl substituents in analogues like MK8 or MK72. This substitution may enhance π-π stacking interactions in biological targets compared to purely phenyl-based derivatives .

Physicochemical Properties :

  • The dihydro-pyrazolo[1,5-a]pyrimidines (e.g., 4i, 4n) exhibit reduced aromaticity compared to the fully aromatic target compound, likely affecting stability and binding kinetics .
  • The trifluoromethyl group in 861209-61-2 increases molecular weight and lipophilicity (clogP ≈ 4.5 predicted), whereas the target compound’s thienyl-pyrrole substituent balances hydrophobicity with moderate polarity .

Commercial discontinuation of the target compound may reflect scalability issues or niche applications .

Dihydro derivatives (4i, 4n) with polar substituents may prioritize solubility over membrane penetration, making them suitable for aqueous environments .

Q & A

Q. Q1. What are the key synthetic pathways for preparing 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine?

Methodological Answer: The synthesis typically involves multi-step routes:

  • Core formation: Condensation of 3,5-diamino-1,2,4-triazole with substituted aryl ketones under reflux in polar aprotic solvents (e.g., DMF) to form the pyrazolo[1,5-a]pyrimidine scaffold .
  • Functionalization: Introduction of the 4-fluorophenyl group via Suzuki coupling or nucleophilic aromatic substitution. The thienyl-pyrrole moiety is added using palladium-catalyzed cross-coupling reactions .
  • Optimization: Reaction parameters (temperature, solvent, catalyst loading) are critical for yield (>60%) and purity. For example, microwave-assisted synthesis reduces reaction time by 30–50% compared to conventional heating .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

  • Crystallography: Single-crystal X-ray diffraction confirms the planar pyrazolo[1,5-a]pyrimidine core and dihedral angles between substituents (e.g., fluorophenyl vs. thienyl groups) .
  • Spectroscopy:
    • NMR: 1^1H and 13^13C NMR identify substituent environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thienyl protons at δ 6.5–7.0 ppm) .
    • HRMS: Validates molecular weight (e.g., m/z 468.1232 for C24_{24}H19_{19}F3_{3}N4_{4}S) .
  • Chromatography: HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .

Advanced Research Questions

Q. Q3. How does the fluorophenyl group influence the compound’s biological activity and target selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): The 4-fluorophenyl group enhances lipophilicity (logP ≈ 5.5) and π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Target Engagement: Molecular docking (AutoDock Vina) shows hydrogen bonding between the fluorine atom and Ser/Thr residues in viral proteases or kinases (binding energy ≤ -8.5 kcal/mol) .
  • Comparative Studies: Replace fluorine with Cl or CH3_3 to assess selectivity. Fluorine’s electronegativity improves metabolic stability compared to chlorine analogs .

Q. Q4. What strategies resolve contradictions in reported biological data (e.g., IC50_{50}50​ variability)?

Methodological Answer:

  • Assay Standardization:
    • Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to controls like doxorubicin.
    • Validate kinase inhibition via ATP competition assays (Ki_i values vs. IC50_{50}) .
  • Data Analysis:
    • Apply multivariate regression to account for variables (e.g., solvent DMSO concentration, which may reduce activity by 15–20% at >1% v/v) .
    • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. Q5. How are computational methods (e.g., DFT, MD simulations) applied to predict reactivity and stability?

Methodological Answer:

  • DFT Calculations:
    • Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., C7 of pyrimidine ring susceptible to nucleophilic attack) .
    • Calculate HOMO-LUMO gaps (~4.2 eV) to assess redox stability .
  • MD Simulations:
    • Simulate solvation in explicit water (TIP3P model) for 50 ns to evaluate conformational flexibility. The thienyl group shows higher mobility (RMSD ≈ 1.8 Å) than the fluorophenyl moiety (RMSD ≈ 0.5 Å) .

Experimental Design & Optimization

Q. Q6. How to design experiments to optimize reaction yields while minimizing byproducts?

Methodological Answer:

  • DoE (Design of Experiments):
    • Vary catalyst (e.g., Pd(PPh3_3)4_4 2–5 mol%), temperature (80–120°C), and solvent (DMF vs. THF) in a factorial design. ANOVA identifies temperature as the most significant factor (p < 0.05) .
  • Byproduct Analysis:
    • LC-MS monitors intermediates (e.g., dehalogenated byproducts). Adding ligand XPhos reduces Pd-mediated side reactions by 40% .

Q. Q7. What in vitro models are appropriate for evaluating anticancer activity, and how are IC50_{50}50​ values interpreted?

Methodological Answer:

  • Cell Models:
    • Use NCI-60 panel for broad screening. Follow up with patient-derived xenografts (PDX) for translational relevance .
  • Dose-Response Curves:
    • Fit data to Hill equation (variable slope). For example, IC50_{50} = 2.5 µM in MCF-7 cells with Hill coefficient 1.2, indicating cooperative binding .
  • Mechanistic Follow-Up:
    • Combine with RNA-seq to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2 ratio >3) .

Key Challenges & Future Directions

  • Metabolic Stability: The thienyl-pyrrole moiety is prone to CYP450 oxidation. Introduce electron-withdrawing groups (e.g., CF3_3) to reduce clearance .
  • Crystallization Issues: Low solubility (<10 µg/mL) complicates X-ray studies. Co-crystallize with cyclodextrins or use lipidic cubic phase methods .

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